2-(6-oxopyridazin-1(6H)-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(6-oxopyridazin-1(6H)-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on similar pyridazinone and pyrrolidinyl derivatives indicates a rich chemistry, including their synthesis, reactivity, and potential as intermediates in the production of more complex molecules. For example, studies have shown the synthesis of new classes of pyridazin-3-one derivatives, highlighting methodologies that could be applied to the synthesis and functionalization of related compounds, suggesting a broad utility in chemical synthesis and drug design (Ibrahim & Behbehani, 2014) (Ibrahim & Behbehani, 2014).
Medicinal Chemistry and Pharmacology
Compounds with pyridazinone and pyrrolidinyl moieties have been explored for their biological activities, including antimicrobial, anti-inflammatory, and cardioprotective effects. For instance, research into pyridazinone derivatives fused with thiophene rings has demonstrated antimicrobial potential, suggesting that structurally similar compounds might also possess significant biological activities (Hossan et al., 2012) (Hossan et al., 2012).
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-14(11-21-16(24)3-1-6-19-21)18-10-12-5-7-17-13(9-12)20-8-2-4-15(20)23/h1,3,5-7,9H,2,4,8,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSGIAZBVWVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.